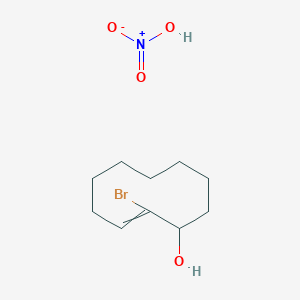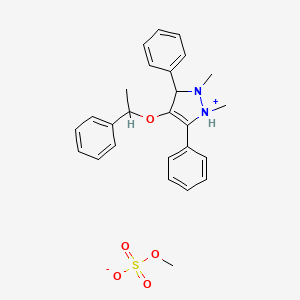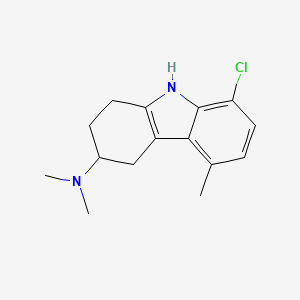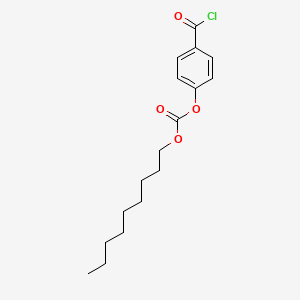
Nitric acid--2-bromocyclodec-2-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–2-bromocyclodec-2-en-1-ol (1/1) is a chemical compound that combines the properties of nitric acid and 2-bromocyclodec-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–2-bromocyclodec-2-en-1-ol typically involves the reaction of 2-bromocyclodec-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux, to ensure complete reaction and high yield. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of nitric acid–2-bromocyclodec-2-en-1-ol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. Safety measures are implemented to handle the corrosive nature of nitric acid and the potential hazards associated with the reaction.
Chemical Reactions Analysis
Types of Reactions
Nitric acid–2-bromocyclodec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the bromine atom or the double bond in the cyclodec-2-en-1-ol moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of nitric acid–2-bromocyclodec-2-en-1-ol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield.
Major Products Formed
The major products formed from the reactions of nitric acid–2-bromocyclodec-2-en-1-ol depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Nitric acid–2-bromocyclodec-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitric acid functionalities into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of nitric acid–2-bromocyclodec-2-en-1-ol involves its interaction with molecular targets and pathways in biological systems. The nitric acid moiety can act as an oxidizing agent, while the 2-bromocyclodec-2-en-1-ol moiety can interact with cellular components. The compound may exert its effects through the generation of reactive oxygen species, modulation of enzyme activities, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to nitric acid–2-bromocyclodec-2-en-1-ol include:
2-bromocyclodec-2-en-1-ol: Lacks the nitric acid moiety but shares the cyclodec-2-en-1-ol structure.
Nitric acid derivatives: Compounds that contain nitric acid functionalities but differ in the organic moiety.
Uniqueness
Nitric acid–2-bromocyclodec-2-en-1-ol is unique due to the combination of nitric acid and 2-bromocyclodec-2-en-1-ol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60996-38-5 |
|---|---|
Molecular Formula |
C10H18BrNO4 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2-bromocyclodec-2-en-1-ol;nitric acid |
InChI |
InChI=1S/C10H17BrO.HNO3/c11-9-7-5-3-1-2-4-6-8-10(9)12;2-1(3)4/h7,10,12H,1-6,8H2;(H,2,3,4) |
InChI Key |
RROFHLWACJXQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=C(C(CCC1)O)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)



![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)

![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)

